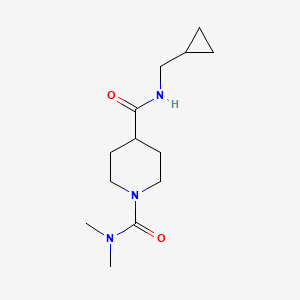
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme, aminopeptidase N (APN), which is involved in the metabolism of several neuropeptides, including enkephalins and substance P.
Mécanisme D'action
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide exerts its effects by inhibiting the enzyme APN, which is involved in the metabolism of several neuropeptides. By inhibiting APN, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide increases the levels of these neuropeptides, which can have a variety of effects on the central nervous system. For example, enkephalins are endogenous opioids that are involved in pain modulation, while substance P is involved in pain transmission.
Biochemical and Physiological Effects:
In addition to its effects on neuropeptide metabolism, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have other biochemical and physiological effects. For example, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward processing. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to increase the expression of genes involved in synaptic plasticity, suggesting that it may have long-term effects on neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is that it is a highly specific inhibitor of APN, making it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to be well-tolerated in animal models, suggesting that it may be a safe tool for use in research. However, one limitation of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is that it has limited water solubility, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. One area of interest is the potential use of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide in addiction treatment. Additionally, further studies are needed to fully understand the mechanisms underlying the anticonvulsant and analgesic effects of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. Finally, there may be potential applications of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In conclusion, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide inhibits the enzyme APN, which is involved in the metabolism of several neuropeptides, and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide remains a promising tool for studying the role of neuropeptides in various physiological processes, and may have potential therapeutic applications in several areas.
Méthodes De Synthèse
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can be synthesized by reacting cyclopropylmethylamine with N,N-dimethylpiperidine-4-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with acetic anhydride to form the final product, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. This synthesis method has been optimized to produce high yields of pure 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide.
Applications De Recherche Scientifique
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been studied for its potential therapeutic applications in several areas, including addiction, epilepsy, and pain management. In preclinical studies, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in addiction treatment. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Finally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have analgesic effects in animal models of pain, suggesting that it may be a useful tool in pain management.
Propriétés
IUPAC Name |
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)13(18)16-7-5-11(6-8-16)12(17)14-9-10-3-4-10/h10-11H,3-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENDBHCMTOCYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Fluoro-5-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526488.png)
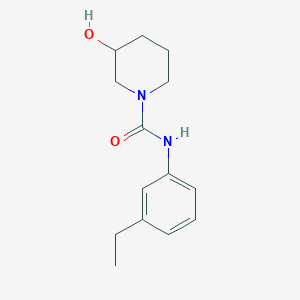



![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
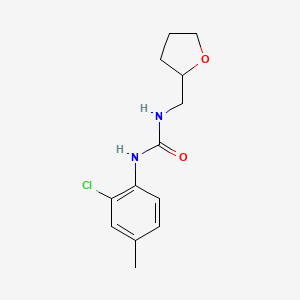
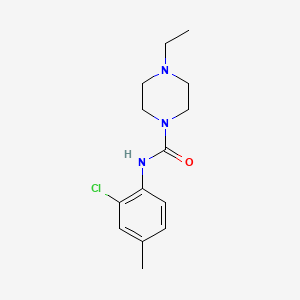
![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
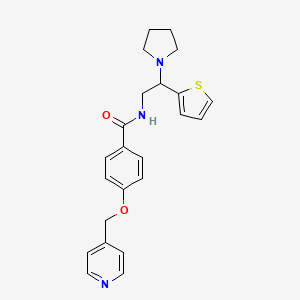
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)